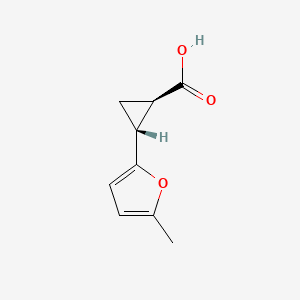
rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylicacid,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylicacid,trans is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative that has attracted attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid is C10H11O3. The compound features a cyclopropane ring fused with a furan moiety, which contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Receptor Modulation : The structural characteristics allow it to interact with various receptors, potentially modulating signal transduction pathways.
- Antioxidant Activity : Compounds containing furan rings are often associated with antioxidant properties, which can protect cells from oxidative stress.
Case Studies
-
Study on Antioxidant Properties :
A study investigated the antioxidant activity of various cyclopropane derivatives, including rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid. Results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. -
Enzyme Inhibition Study :
Another research focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. The results demonstrated that it exhibited moderate inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in pain management. -
Cellular Assays :
Cellular assays revealed that rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid could induce apoptosis in cancer cell lines through the activation of caspase pathways. This finding positions the compound as a candidate for further development in cancer therapeutics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H11O3 |
| Molecular Weight | 179.20 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | 120 - 125 °C |
| Biological Activity | Effect |
|---|---|
| Antioxidant Activity | Significant free radical scavenging |
| COX Inhibition | Moderate inhibition |
| Induction of Apoptosis | Activation of caspases |
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7-/m1/s1 |
Clave InChI |
OCKYOZNAOBSTKU-RNFRBKRXSA-N |
SMILES isomérico |
CC1=CC=C(O1)[C@@H]2C[C@H]2C(=O)O |
SMILES canónico |
CC1=CC=C(O1)C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















